molecular formula C6H4Cl2FN B15526381 2-Chloro-6-(chloromethyl)-4-fluoropyridine

2-Chloro-6-(chloromethyl)-4-fluoropyridine

Cat. No.: B15526381
M. Wt: 180.00 g/mol
InChI Key: HVEDODDLXADRPT-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)-4-fluoropyridine is a multifunctional heteroaromatic compound designed for research and development. Its molecular structure incorporates both a chloromethyl group (-CH2Cl) and two distinct halogen substituents on the pyridine ring, making it a valuable synthon in organic synthesis and materials science. This compound is particularly useful as a key precursor in the immobilization of biomimetic metal ion chelates onto functionalized solid supports, such as activated carbons, towards the development of heterogeneous catalysts . The chloromethyl group acts as a superior electrophilic handle for nucleophilic substitution reactions, allowing for reliable tethering of complex ligands to amine-functionalized surfaces without the side-reactions common to other functional groups . Furthermore, the distinct halogen atoms on the pyridine ring enable sequential cross-coupling reactions, providing researchers with a versatile scaffold for constructing diverse chemical libraries. Its primary applications include serving as a building block for pharmaceutical intermediates, ligands in coordination chemistry that mimic histidine brace motifs found in metalloenzymes, and the synthesis of advanced materials . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-3-5-1-4(9)2-6(8)10-5/h1-2H,3H2

InChI Key

HVEDODDLXADRPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
2-Chloro-6-(chloromethyl)-4-fluoropyridine Cl (2), CH₂Cl (6), F (4) C₆H₄Cl₂FN 196.02
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) Cl (2), CCl₃ (6) C₆H₃Cl₄N 230.91
2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine Cl (2), CH₂Cl (6), CF₃ (4) C₇H₄Cl₂F₃N 230.01
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine CH₂Cl (6), OCH₃ (2), OCF₃ (3), CF₃ (4) C₉H₆ClF₆NO₂ 309.59

Key Observations :

  • Halogen Diversity : The target compound combines chlorine and fluorine, whereas nitrapyrin (C₆H₃Cl₄N) has four chlorine atoms. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, which may reduce environmental persistence .
  • Trifluoromethyl vs.

Physicochemical Properties

Property This compound Nitrapyrin 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine
Melting Point Not reported 62–63°C Not reported
Boiling Point Not reported 136–137.5°C (11 mmHg) Not reported
Solubility Likely low (halogenated pyridines) Insoluble in water Sample solution provided at 10 mM (in DMSO)
Vapor Pressure Not reported 0.4 Pa at 23°C Not reported

Implications :

  • Nitrapyrin’s higher molecular weight and chlorine density correlate with higher melting/boiling points and lower water solubility, making it suitable for soil applications as a nitrification inhibitor .
  • The trifluoromethyl analog’s solubility in DMSO (10 mM) suggests utility in organic synthesis or drug formulation .

Q & A

Q. What are the recommended spectroscopic techniques for structural elucidation of 2-Chloro-6-(chloromethyl)-4-fluoropyridine?

  • Methodological Answer : FTIR and FT-Raman spectroscopy, combined with quantum chemical calculations (e.g., B3LYP/6-311++G**), are effective for analyzing vibrational modes and confirming substituent positions. For example, similar chloro- and fluoropyridine derivatives were characterized using these methods, with observed C-F and C-Cl stretching frequencies at 1,100–1,250 cm⁻¹ and 600–750 cm⁻¹, respectively . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substitution patterns, especially distinguishing between ortho and para fluorine effects .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood or glovebox to minimize inhalation risks .
  • Waste Disposal : Segregate halogenated waste and use certified disposal services to prevent environmental contamination .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing due to potential hydrolysis .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves:
  • Halogenation : Direct fluorination of pyridine precursors using ClF₃ or Selectfluor® under anhydrous conditions.
  • Chloromethylation : Friedel-Crafts alkylation with chloromethyl ethers in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields >95% purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3PW91/cc-pVTZ) model reaction pathways by analyzing:
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., chloromethyl group) prone to nucleophilic attack.
  • Transition States : Calculate activation energies for SN2 mechanisms, which are influenced by steric hindrance from the fluorine substituent .
  • Example: For analogous trifluoromethylpyridines, DFT predicted regioselectivity aligned with experimental yields (>80% at C-4) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity).
  • Structural-Activity Relationships (SAR) : Isolate variables like halogen positioning; e.g., para-fluorine in 4-fluoropyridines enhances membrane permeability vs. ortho-substituted analogs .
  • Control Experiments : Verify purity via HPLC and rule out solvent effects (e.g., DMSO cytotoxicity in cell-based assays) .

Q. How does the chloromethyl group influence the compound’s isomerization pathways under varying pH conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor isomer ratios via ¹⁹F NMR at pH 2–10. Chloromethyl groups stabilize carbocation intermediates in acidic conditions, favoring C-6 substitution.
  • Computational Modeling : MD simulations show solvation effects reduce energy barriers for isomerization by 15–20% in polar aprotic solvents .
  • Experimental Data : At pH 7, a 3:1 ratio of 4-fluoro vs. 2-fluoro isomers was observed for related compounds .

Q. What advanced techniques characterize interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinities (KD values) to enzymes like cytochrome P450.
  • X-ray Crystallography : Resolve binding modes at atomic resolution; e.g., fluoropyridines form halogen bonds with His residues in active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, critical for optimizing lead compounds .

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